molecular formula C9H11O5P B589647 Ethyl 4-Phosphanobenzoate CAS No. 75378-49-3

Ethyl 4-Phosphanobenzoate

Cat. No.: B589647
CAS No.: 75378-49-3
M. Wt: 230.156
InChI Key: CNSKRLSOPSXLHJ-UHFFFAOYSA-N
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Description

Ethyl 4-Phosphanobenzoate is an organic compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Phosphanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-Phosphanobenzoate is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of metal-organic frameworks (MOFs) and other coordination compounds .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has been used in studies related to bone targeting and drug delivery systems .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as a pro-drug for delivering active phosphonic acid derivatives .

Industry

Industrially, this compound is utilized in the functionalization of surfaces and the design of hybrid materials. It is also employed in analytical applications and medical imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-Phosphanobenzoate is unique due to the presence of both the ethoxycarbonyl and phosphonic acid groups, which confer distinct chemical reactivity and coordination properties. This combination makes it particularly useful in the synthesis of complex molecules and materials .

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O5P/c1-2-14-9(10)7-3-5-8(6-4-7)15(11,12)13/h3-6H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKRLSOPSXLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858312
Record name [4-(Ethoxycarbonyl)phenyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75378-49-3
Record name [4-(Ethoxycarbonyl)phenyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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